Ethyl 3-amino-5-phenylthiophene-2-carboxylate
Overview
Description
Synthesis Analysis
Ethyl 3-amino-5-phenylthiophene-2-carboxylate has been synthesized through various methods. A practical and high-yield two-step procedure involving mercaptoacetic acid and 2-chloroacrylonitrile has been demonstrated, achieving an 81% yield (Fang, 2011). Another approach involves the reaction of α-chlorocinnamonitriles with ethyl mercaptoacetate for a wide range of substrates, forming the products in high yields (Shastin et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds, like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, has been elucidated using X-ray diffraction, showing intramolecular hydrogen bonds and π-π interactions contributing to structural stability (Achutha et al., 2017). Such insights can be indicative of the structural properties of ethyl 3-amino-5-phenylthiophene-2-carboxylate.
Chemical Reactions and Properties
The chemical reactivity of ethyl 3-aminothiophene-2-carboxylate derivatives has been explored, revealing the formation of novel compounds when reacted with Lawesson's reagent, indicating a carbonyl sulfide extrusion mechanism (Khalladi & Touil, 2014).
Physical Properties Analysis
For closely related compounds, X-ray diffraction and spectral analysis, including FT-IR and NMR, have been utilized to determine the physical properties. These techniques can provide valuable information about the physical characteristics of ethyl 3-amino-5-phenylthiophene-2-carboxylate.
Chemical Properties Analysis
The chemical properties of similar thiophene derivatives have been investigated, showing various reactivities and forming different compounds under specific conditions. For example, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate shows fungicidal and plant growth regulation activities (Minga, 2005).
Scientific Research Applications
Antimicrobial Activity
Ethyl 3-amino-5-phenylthiophene-2-carboxylate and its derivatives have been studied for their antimicrobial properties. Research by Prasad et al. (2017) highlights that derivatives of 2-aminothiophenes, which include ethyl 3-amino-5-phenylthiophene-2-carboxylate, exhibit significant biological activities like antimicrobial, antifungal, anti-inflammatory, and antitumor activities. These compounds are synthesized through base protanated reaction and have been shown to have antibacterial activity, as demonstrated using the minimum inhibitory concentration (MIC) method (Prasad, K. C., Angothu, B. N., Latha, T., & Nagulu, M., 2017).
Dyeing Properties
Ethyl 3-amino-5-phenylthiophene-2-carboxylate derivatives are also significant in the field of dyeing. Iyun et al. (2015) described the synthesis of ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate derivatives for dyeing polyester fibers. These dyes have shown very good levelness on polyester fabric and possess good wash, perspiration, sublimation, and rub fastness ratings (Iyun, O., Bello, K., Abayeh, O., Jauro, A., & Shode, F., 2015).
Fluorescence Properties
The fluorescence properties of ethyl 3-amino-5-phenylthiophene-2-carboxylate derivatives are another area of scientific interest. Pusheng (2009) studied the synthesis and fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, showing that these compounds have novel fluorescence properties (Pusheng, G., 2009).
Application in Cancer Research
In the field of cancer research, Das et al. (2009) explored the structure-activity relationship and molecular mechanisms of related compounds, demonstrating their potential in mitigating drug resistance in cancer cells. Although not directly focusing on ethyl 3-amino-5-phenylthiophene-2-carboxylate, this research shows the significance of similar compounds in developing anticancer agents (Das, S., Doshi, J. M., Tian, D., Addo, S. N., Srinivasan, B., Hermanson, D. L., & Xing, C., 2009).
Synthesis and Structural Analysis
Fang (2011) provided a practical and high-yield method for synthesizing ethyl 3-aminothiophene-2-carboxylate, demonstrating the compound's relevance in chemical synthesis and industry (Fang, F., 2011).
properties
IUPAC Name |
ethyl 3-amino-5-phenylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFMTFUIVUKCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356940 | |
Record name | ethyl 3-amino-5-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-phenylthiophene-2-carboxylate | |
CAS RN |
88534-50-3 | |
Record name | ethyl 3-amino-5-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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